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Compound of Interest

Compound Name: 2-Nitrocinnamic acid

Cat. No.: B092724

For researchers, scientists, and drug development professionals, the quest for novel
therapeutic agents is a continuous endeavor. Cinnamic acid and its derivatives have emerged
as a promising class of compounds with a wide spectrum of biological activities. This guide
provides a comprehensive comparison of the structure-activity relationships (SAR) of 2-
nitrocinnamic acid derivatives, focusing on their antifungal, anticancer, and anti-inflammatory
potential. The information presented herein is supported by experimental data to facilitate the
rational design of more potent and selective therapeutic candidates.

Antifungal Activity: A Promising Arena for 2-
Nitrocinnamic Acid Esters

Recent studies have highlighted the significant antifungal properties of 2-nitrocinnamic acid
esters, particularly against various Candida species, which are common culprits in human
fungal infections. The introduction of a nitro group at the ortho position of the cinnamic acid
scaffold appears to be a key determinant of this activity.

A systematic evaluation of a series of (E)-2-nitrocinnamic acid esters has provided valuable
insights into their SAR. The antifungal activity, measured as the Minimum Inhibitory
Concentration (MIC), reveals that the nature of the ester substituent plays a crucial role in
potency.
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MIC (uM) against C.

Compound Derivative Name R Group .
albicans

Methyl 2-

1 o -CHs >482.6
nitrocinnamate

2 Ethyl 2-nitrocinnamate  -CH2CHs 452.1
Propyl 2-

3 T -(CH2)2CHs 424.6
nitrocinnamate
Isopropyl 2-

4 ] P 'py -CH(CHs)2 205.1
nitrocinnamate

5 Butyl 2-nitrocinnamate  -(CHz2)3CHs 399.6
Isobutyl 2-

6 o -CH2CH(CHs)2 399.6
nitrocinnamate
Pentyl 2-

7 o -(CH2)4CHs 377.0
nitrocinnamate
Isopentyl 2-

8 o -CH2CH2CH(CHs)2 377.0
nitrocinnamate
Hexyl 2-

9 T -(CH2)sCHs 356.5
nitrocinnamate
Benzyl 2-

10 -CHzPh 353.1

nitrocinnamate

4-Methylbenzyl 2-
11 o -CH2(CsHa)-4-CHs 333.9
nitrocinnamate

4-Chlorobenzyl 2-
12 o -CH2(CeHa)-4-Cl 315.0
nitrocinnamate

4-Nitrobenzyl 2-
13 o -CHz2(CeHa)-4-NO2 297.9
nitrocinnamate

14 Nystatin (Control) 9.7

Key Structure-Activity Relationship Insights:
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« Esterification is Crucial: The conversion of the carboxylic acid group to an ester is essential
for antifungal activity.

» Alkyl Chain Length and Branching: While a longer alkyl chain in the ester moiety generally
leads to improved activity, branching, as seen in isopropyl 2-nitrocinnamate (4), can
significantly enhance potency.

o Aromatic Substituents: The presence of a benzyl group and substitutions on the benzyl ring
influence activity. Electron-withdrawing groups, such as a nitro group at the para position of
the benzyl ring (compound 13), tend to increase antifungal efficacy.

Below is a diagram illustrating the general structure of the evaluated 2-nitrocinnamic acid
esters and the key modification points influencing their antifungal activity.

Caption: Key structural features of 2-nitrocinnamic acid esters influencing antifungal activity.

Anticancer Potential: An Area Ripe for Exploration

While the broader class of cinnamic acid derivatives has demonstrated cytotoxic effects against
various cancer cell lines, specific data on 2-nitrocinnamic acid derivatives remains limited.
However, existing research on related compounds suggests that the electron-withdrawing
nature of the nitro group could contribute positively to anticancer activity.

Studies on cinnamic acid amides have shown that substitutions on the phenyl ring and the
amide nitrogen are critical for cytotoxicity. For instance, the presence of electron-withdrawing
groups on the aromatic rings of cinnamic acid derivatives has been associated with increased
cytotoxic and selective effects on malignant cell lines.[1]
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Compound Derivative Type Cancer Cell Line ICs0 (M)
Cinnamic Acid Amide )

o Amide A-549 (Lung) 11.38
Derivative 1
Cinnamic Acid Amide ]

o Amide A-549 (Lung) 10.36
Derivative 5
Cinnamic Acid Amide )

o Amide A-549 (Lung) 11.06
Derivative 9
Colchicine (Control) - A-549 (Lung) 6.32

Data for general cinnamic acid amides, not 2-nitro substituted derivatives.[2]

The data on general cinnamic acid amides suggests that modification of the carboxylic acid

group into an amide and appropriate substitution on the aromatic ring can lead to potent

anticancer agents. Further investigation into 2-nitrocinnamic acid amides is warranted to

explore their potential in this therapeutic area.

The proposed workflow for synthesizing and evaluating the anticancer activity of novel 2-

nitrocinnamic acid derivatives is depicted below.
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Caption: Workflow for the development of 2-nitrocinnamic acid derivatives as anticancer
agents.

Anti-inflammatory Properties: Targeting Key
Inflammatory Mediators
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The anti-inflammatory potential of cinnamic acid derivatives is often attributed to their ability to
inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). While
specific studies on the anti-inflammatory effects of 2-nitrocinnamic acid derivatives are not
abundant, the general class of cinnamic acids has shown promise in this area.

The evaluation of anti-inflammatory activity can be conducted through in vitro assays that
measure the inhibition of pro-inflammatory mediators. A key target is the COX-2 enzyme, which
is responsible for the production of prostaglandins that mediate inflammation and pain.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A fluorometric assay can be employed to screen for COX-2 inhibitors. This assay is based on
the detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.

o Reagent Preparation: Prepare COX assay buffer, COX probe, COX cofactor, arachidonic
acid (substrate), and human recombinant COX-2 enzyme according to the manufacturer's
protocol.

o Compound Preparation: Dissolve the 2-nitrocinnamic acid derivatives in a suitable solvent
(e.g., DMSO) to create stock solutions. Prepare serial dilutions to achieve the desired test
concentrations.

o Reaction Setup: In a 96-well plate, add the COX assay buffer, COX-2 enzyme, and the test
compounds or control (e.g., celecoxib).

e Initiation of Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

e Fluorescence Measurement: Measure the fluorescence intensity at an excitation of 535 nm
and an emission of 587 nm. The rate of increase in fluorescence is proportional to the COX-2
activity.

» Data Analysis: Calculate the percentage of inhibition for each compound concentration
relative to the vehicle control. The ICso value, the concentration at which 50% of the enzyme
activity is inhibited, can then be determined.

The following diagram illustrates the COX-2 signaling pathway and the point of inhibition by
potential anti-inflammatory agents.
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Caption: Inhibition of the COX-2 pathway by 2-nitrocinnamic acid derivatives.

Conclusion and Future Directions

The available data strongly suggests that 2-nitrocinnamic acid derivatives are a promising
class of compounds, particularly in the development of novel antifungal agents. The structure-
activity relationships elucidated from the ester derivatives provide a clear roadmap for
designing more potent molecules. While the anticancer and anti-inflammatory potential of this
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specific subclass of cinnamic acids is less explored, the foundational knowledge from related
compounds indicates that this is a fertile ground for future research.

Future efforts should focus on:

¢ Synthesizing and evaluating a broader range of 2-nitrocinnamic acid amides and other
derivatives for their anticancer activity against a panel of human cancer cell lines.

e Conducting in vitro and in vivo studies to specifically assess the anti-inflammatory properties
of 2-nitrocinnamic acid derivatives.

o Exploring the enzyme inhibitory potential of these compounds against other relevant
therapeutic targets.

By systematically exploring the structure-activity relationships and employing detailed
experimental protocols, the full therapeutic potential of 2-nitrocinnamic acid derivatives can
be unlocked, paving the way for the development of new and effective drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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